

# Crystal structure analysis of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid

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## Compound of Interest

Compound Name:	6-(2-Chlorophenoxy)pyridine-3-carboxylic acid
CAS No.:	954255-32-4
Cat. No.:	B3008455

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## Executive Summary

This technical guide outlines the protocol for the solid-state characterization of **6-(2-Chlorophenoxy)pyridine-3-carboxylic acid** (CAS: 954255-32-4). As a derivative of nicotinic acid containing a flexible ether linkage and a sterically demanding ortho-chloro substituent, this molecule presents specific challenges in crystallization and structural refinement. This document details the methodology for single-crystal growth, X-ray diffraction (SXR) data collection, and supramolecular analysis, focusing on the competition between classical carboxylic acid dimerization and pyridine-acid catemer formation.

## Chemical Context & Structural Significance

The target molecule integrates three distinct structural domains that dictate its crystalline packing:

- The Pyridine Core: A planar, electron-deficient aromatic ring capable of

-  
stacking.

- The Carboxylic Acid (C3): A strong hydrogen bond donor/acceptor capable of forming robust supramolecular synthons.
- The 2-Chlorophenoxy Moiety (C6): A flexible tail where the ether oxygen introduces torsional freedom, while the ortho-chlorine atom provides a steric lock and potential halogen bonding sites.

Understanding the crystal structure is critical for predicting solubility profiles and binding affinities in biological targets (e.g., enzyme active sites where the "butterfly" angle of the ether linkage determines fit).

## Experimental Methodology

### Crystallization Protocol

The flexibility of the ether linkage often leads to oil formation. To obtain diffraction-quality single crystals, a slow-interaction approach is required.

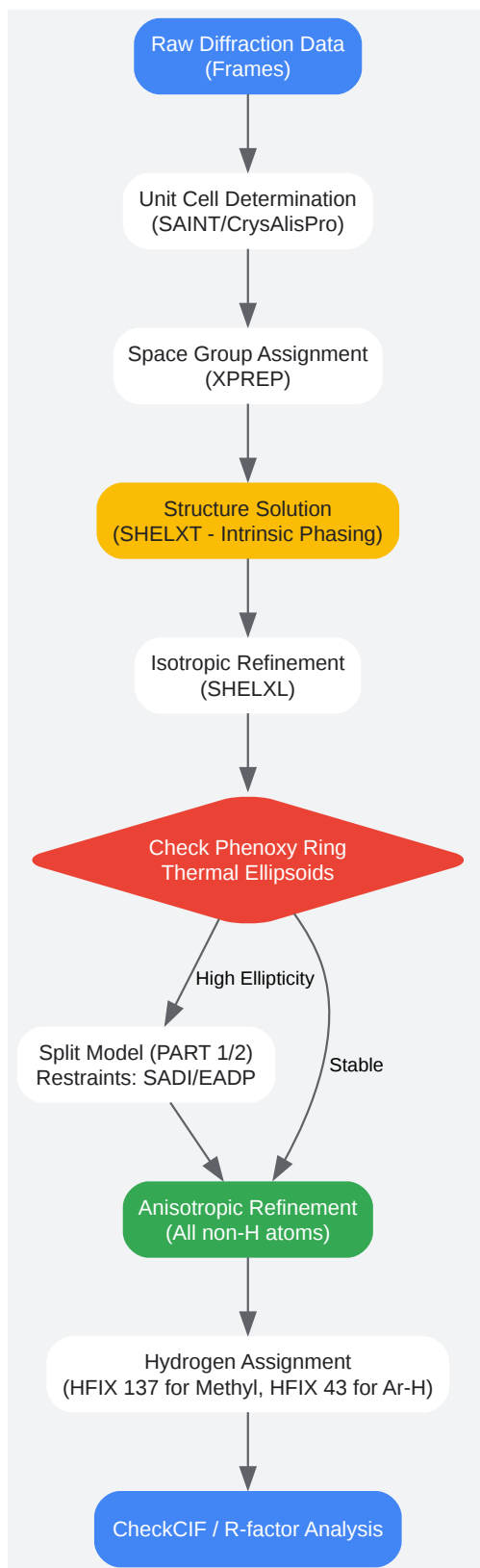
- Method A: Slow Evaporation (Thermodynamic Control)
  - Solvent System: Methanol/Water (80:20 v/v). The presence of water encourages hydrogen bonding networks that stabilize the carboxylic acid.
  - Protocol: Dissolve 20 mg of the compound in 2 mL of warm methanol. Add water dropwise until slight turbidity appears, then add one drop of methanol to clear. Allow to evaporate at 4°C to reduce thermal motion of the ether chain.
- Method B: Vapor Diffusion (Kinetic Control)
  - Inner Vial: Saturated solution in THF or Acetone.
  - Outer Vial: Pentane or Diethyl Ether (antisolvent).
  - Mechanism: Slow diffusion of the non-polar antisolvent forces the polar carboxylic acid groups to aggregate first, promoting dimerization.

## Data Collection Strategy (SXR)

- Temperature: 100 K (Cryogenic).
  - Causality: The ether linkage ( ) possesses low rotational barriers. Room temperature data often results in high thermal ellipsoids or unresolved disorder in the chlorophenyl ring. Cooling freezes these conformational states.
- Radiation Source: Mo K ( Å).
  - Reasoning: While Cu radiation is stronger, Mo is preferred to minimize absorption effects from the Chlorine atom ( ), ensuring accurate bond lengths.

## Structural Solution & Refinement Workflow

The following workflow ensures a self-validating solution, particularly when handling the potential disorder of the phenoxy ring.



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Figure 1: Decision tree for structure solution and refinement, highlighting the critical check for disorder in the flexible phenoxy tail.

## Predictive Structural Analysis

Based on the homologous series of pyridine-3-carboxylic acids, the analysis of **6-(2-Chlorophenoxy)pyridine-3-carboxylic acid** should focus on three specific structural features.

## Supramolecular Synthons: The Competition

In the solid state, this molecule will adopt one of two primary hydrogen-bonding motifs. The choice is dictated by the steric bulk of the 2-chlorophenoxy group.

Motif Type	Description	Graph Set Notation	Probability
Acid-Acid Dimer	Two carboxylic acid groups form a centrosymmetric 8-membered ring.		High. This is the robust "homosynthon" typical of benzoic/nicotinic acids.
Acid-Pyridine Catemer	The acid -OH donates to the Pyridine N of an adjacent molecule.	or	Moderate. Often seen if the acid dimer is sterically hindered or if solvates interfere.

Analysis Directive: Inspect the Fourier difference map near the pyridine nitrogen. If no hydrogen is found (and the acid proton is on the carboxyl group), the Acid-Acid Dimer is the dominant motif.

## Conformational Analysis: The "Twist"

The ether oxygen (

) allows rotation. However, the 2-Chloro substituent creates a steric clash with the ether oxygen lone pairs and the pyridine ring protons.

- Expected Geometry: The phenyl ring will likely be twisted 60–90° relative to the pyridine plane to minimize repulsion between the Cl atom and the pyridine backbone.

- Measurement: Calculate the torsion angle

. A value near

indicates an orthogonal conformation ("T-shaped" stacking).

## Hirshfeld Surface Analysis

To visualize the intermolecular interactions, generate Hirshfeld surfaces mapped with

.

- Red Spots: Indicate strong hydrogen bonds (O-H...O or O-H...N).
- White Regions: Indicate H...H van der Waals contacts.
- Blue Regions: Free space.
- Fingerprint Plot: Look for the characteristic "spikes".
  - Sharp Spikes (bottom left): O...H interactions (Hydrogen bonds).
  - Diffuse Wings: C...H and Cl...H interactions.
  - Central Feature:  
stacking (if present).

## Data Presentation Standards

When reporting the structure, summarize the essential crystallographic data in a standardized table.

Table 1: Essential Crystal Data Parameters (Template)

Parameter	Value (Example/Unit)	Significance
Formula		Confirm solvation state (e.g., ).
Space Group	or	Most common for centrosymmetric organic acids.
Z	4	Number of molecules per unit cell.
Density ( )	~1.4 - 1.5	Check for voids/solvent loss.
R-Factor ( )	< 0.05 (5%)	Indicates high-quality model fit.
Goodness of Fit (GooF)	~1.05	Deviation indicates incorrect weighting scheme.

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- To cite this document: BenchChem. [Crystal structure analysis of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3008455/docs#crystal-structure-analysis-of-6-2-chlorophenoxy-pyridine-3-carboxylic-acid>]

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